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Ribosomal protein S26 (47-61) -

Ribosomal protein S26 (47-61)

Catalog Number: EVT-243957
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Molecular Weight:
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Product Introduction

Description
40S ribosomal protein S26
Overview

Ribosomal protein S26, specifically the segment referred to as Ribosomal protein S26 (47-61), is a crucial component of the ribosomal machinery in eukaryotic cells. It plays a significant role in the assembly and function of ribosomes, which are essential for protein synthesis. Ribosomal proteins, including S26, are encoded by nuclear genes and are integral to both the small (40S) and large (60S) subunits of ribosomes, facilitating the translation of messenger RNA into polypeptides.

Source

The Ribosomal protein S26 is primarily derived from the RPS26 gene in humans, located on chromosome 20. This gene encodes a component of the 40S ribosomal subunit, which is involved in decoding mRNA during translation. The protein is also found in mitochondria, where it contributes to mitochondrial ribosome function .

Classification

Ribosomal protein S26 belongs to the S26E family of ribosomal proteins. It is classified as a structural protein that interacts with ribosomal RNA to form ribonucleoprotein complexes essential for ribosome assembly and function .

Synthesis Analysis

Methods

The synthesis of Ribosomal protein S26 involves transcription from its corresponding gene followed by translation into protein. This process typically occurs in the nucleolus, where ribosomal RNA is synthesized and combined with ribosomal proteins to form pre-ribosomal particles.

Technical Details

  1. Transcription: The RPS26 gene is transcribed by RNA polymerase II, producing precursor messenger RNA.
  2. Translation: The precursor messenger RNA is translated into the Ribosomal protein S26 in the cytoplasm.
  3. Assembly: Ribosomal proteins are imported back into the nucleolus, where they associate with ribosomal RNA to form the small subunit of the ribosome.
Molecular Structure Analysis

Structure

The molecular structure of Ribosomal protein S26 consists of several key features:

  • Domain Structure: The protein contains a specific domain that facilitates binding to ribosomal RNA.
  • Conformation: The conformation of Ribosomal protein S26 is critical for its interaction with other ribosomal components.

Data

Structural data can be obtained from databases such as the Protein Data Bank, which provides insights into the three-dimensional arrangement of amino acids within Ribosomal protein S26 and its interactions with ribosomal RNA .

Chemical Reactions Analysis

Reactions

Ribosomal protein S26 participates in various biochemical reactions:

  • Binding Reactions: It binds to ribosomal RNA, stabilizing the structure of the ribosome.
  • Post-translational Modifications: The protein may undergo modifications such as phosphorylation or ubiquitination that can influence its function and stability.

Technical Details

  1. Binding Affinity: The affinity of Ribosomal protein S26 for ribosomal RNA can be quantified using techniques like surface plasmon resonance.
  2. Modification Analysis: Mass spectrometry can be employed to analyze post-translational modifications on Ribosomal protein S26 .
Mechanism of Action

Process

Ribosomal protein S26 functions primarily through its role in ribosome assembly and mRNA translation:

  • It interacts with specific regions of ribosomal RNA, aiding in the structural integrity and functionality of the ribosome.
  • Additionally, it has been implicated in regulatory mechanisms involving tumor suppressor proteins such as p53, particularly under conditions of cellular stress .

Data

Research indicates that Ribosomal protein S26 can influence p53 activity by modulating its translation and degradation pathways, highlighting its importance beyond mere structural roles .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 14 kDa.
  • Isoelectric Point: Varies based on post-translational modifications.

Chemical Properties

  • Solubility: Typically soluble in aqueous solutions at physiological pH.
  • Stability: Stability can be affected by environmental factors such as temperature and ionic strength.

Relevant studies have characterized these properties through various biochemical assays and spectroscopic techniques .

Applications

Scientific Uses

Ribosomal protein S26 has several significant applications in scientific research:

  • Cancer Research: Its role in regulating p53 makes it a target for studies related to cancer biology and therapy.
  • Genetic Studies: Investigations into mutations within the RPS26 gene can provide insights into diseases associated with ribosome dysfunction.
  • Biotechnological Applications: Understanding its function may lead to innovations in synthetic biology, particularly in designing engineered ribosomes for therapeutic purposes .
Molecular Structure and Functional Domains of Ribosomal Protein S26 (47-61)

Structural Localization Within the 40S Ribosomal Subunit

The ribosomal protein S26 (RPS26 or eS26) is an essential component of the eukaryotic small ribosomal subunit (40S). Residues 47-61 constitute a central fragment located within the solvent-exposed face of the 40S subunit, positioned near the mRNA entry channel. Cross-linking studies using mRNA analogues with derivatized nucleotides placed at positions -3 to -9 relative to the E-site codon demonstrated that S26 (47-61) is a critical element of the ribosomal binding site for the 5' region of mRNA upstream of the E-site codon [1] [2]. This localization places S26 (47-61) in proximity to the 5'-untranslated region (5'UTR) of mRNAs during translation initiation and elongation. Structural analyses of the Tetrahymena thermophila 40S subunit revealed that this region of S26 does not participate in intraribosomal protein-protein interactions, suggesting its primary function involves direct interactions with translational ligands like mRNA or initiation factors [1].

Table 1: Structural and Functional Attributes of S26 (47-61)

AttributeCharacteristicExperimental Support
Subunit PositionSolvent-exposed face of 40S subunit near mRNA entry channelX-ray crystallography [1]
Functional ZonemRNA binding site (5' region upstream of E-site codon)Site-directed cross-linking [1] [2]
Intraribosomal ContactsMinimal; motif available for ligand interactionStructural analysis [1]
ConservationEukaryote-specific; absent in archaea and bacteriaSequence alignment [1] [2]

Eukaryote-Specific Motifs in S26 (47-61): YxxPKxYxK Sequence Analysis

The S26 (47-61) fragment contains the evolutionarily conserved motif YxxPKxYxK (where 'x' denotes variable residues), which is a defining feature of eukaryotic S26 but absent in archaeal homologs. This motif spans residues Tyr-50, Pro-54, Lys-55, Tyr-58, and Lys-60 within the human S26 sequence [1] [2]. Mutational analyses indicate that residues within this motif—particularly Tyr-50, Lys-55, and Tyr-58—are critical for mRNA binding. Alterations in these residues disrupt cross-linking efficiency to mRNA analogues, underscoring their role in stabilizing mRNA-ribosome interactions [2]. The YxxPKxYxK motif exhibits conformational flexibility, allowing it to engage in dynamic interactions with the phosphate backbone of mRNA and regulatory proteins like eIF3. This flexibility is essential for accommodating diverse mRNA structures during scanning and initiation [1] [4]. The motif's conservation across eukaryotes highlights its fundamental role in translation mechanisms unique to this domain of life, potentially contributing to the regulation of mRNA selectivity or initiation efficiency [1] [7].

Table 2: Functional Residues within the YxxPKxYxK Motif of S26 (47-61)

ResiduePositionRole in mRNA BindingImpact of Mutation
Tyr-50YxxP...Aromatic stacking with mRNA bases↓ mRNA cross-linking efficiency [2]
Pro-54...PK...Structural rigidity of the loopAltered motif conformation [1]
Lys-55...PKx...Electrostatic interaction with mRNA phosphatesDisrupted mRNA anchoring [2]
Tyr-58...YxKHydrophobic & polar contacts with mRNA↓ Ribosomal affinity for mRNA [2]
Kys-60...YxKStabilizes mRNA orientationReduced translation fidelity [7]

Interaction Interfaces with rRNA and Ribosomal Assembly Factors

While S26 (47-61) primarily engages mRNA, it also interfaces with ribosomal RNA (rRNA) and assembly chaperones. Biochemical studies indicate that this fragment does not directly contact 18S rRNA but stabilizes the rRNA fold within the 40S head domain through long-range electrostatic interactions [1] [4]. Disruption of S26 (47-61) (e.g., via peptide deletion) impairs 40S subunit assembly, leading to aberrant pre-40S particles accumulating in the nucleus [6]. The key assembly factor for S26 is the chaperone TSR2, which binds nascent S26 during cytoplasmic maturation of pre-40S subunits. TSR2 specifically recognizes the folded conformation of S26, including residues adjacent to the 47-61 fragment, ensuring its stoichiometric incorporation into the 40S subunit [7]. In TSR2-depleted cells, S26 fails to integrate into pre-ribosomes, resulting in ribosomes lacking S26. These "S26-less" ribosomes exhibit altered translational fidelity, particularly for mRNAs with GC-rich 5'UTRs—a feature characteristic of disease-associated transcripts like FMR1 (linked to fragile X syndrome) [7]. This suggests S26 (47-61) influences ribosomal specialization for specific mRNA subsets.

Table 3: Molecular Interactions Involving S26 (47-61)

Interaction PartnerInterface on S26 (47-61)Functional ConsequenceBiological Impact
mRNAYxxPKxYxK motif (Tyr-50, Lys-55)Binds 5'UTR region upstream of E-site codonmRNA positioning; A-site codon stabilization [1] [2]
eIF3Hydrophobic residues (e.g., Tyr-58)Facilitates 43S pre-initiation complex recruitmentEnhanced translation initiation [1] [4]
TSR2 (chaperone)Adjacent C-terminal residuesMediates S26 folding & incorporation into pre-40S subunitsEnsures ribosome integrity [7]
18S rRNAIndirect (via S26 globular core)Stabilizes rRNA in 40S head domain40S subunit assembly [6]

The S26 (47-61)-eIF3 interaction is crucial for bridging the ribosomal mRNA entry channel with the initiation machinery. Structural modeling suggests that the YxxPKxYxK motif contacts the eIF3c or eIF3d subunits, potentially synergizing with eIF3's RNA-binding activity to enhance the scanning efficiency of structured 5'UTRs [1] [4]. This interaction exemplifies how S26 (47-61) acts as a eukaryote-specific translational enhancer, optimizing ribosome function for complex cellular environments.

Properties

Product Name

Ribosomal protein S26 (47-61)

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